molecular formula C31H32N2O7 B10823657 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B10823657
M. Wt: 544.6 g/mol
InChI Key: UBTJZUKVKGZHAD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione , is derived through systematic analysis of its molecular structure. The name reflects three key structural components:

  • Pyrimidine-2,4-dione core : The base structure is a pyrimidine ring with ketone groups at positions 2 and 4. The substitution at position 1 links the pyrimidine to a deoxyribose-like sugar moiety, while position 5 contains a methyl group.
  • Oxolane (tetrahydrofuran) ring : The sugar moiety is a modified oxolane (five-membered oxygen-containing ring) with hydroxyl and methoxy-substituted trityl groups. The hydroxyl group at position 4 and the methoxytrityl-protected hydroxymethyl group at position 5 are critical stereochemical features.
  • Dimethoxytrityl (DMT) protecting group : The bis(4-methoxyphenyl)-phenylmethoxy substituent at position 5 of the oxolane ring is a dimethoxytrityl group, a common protecting group in oligonucleotide synthesis. Its inclusion in the name follows IUPAC rules for specifying substituents on cyclic ethers.

The stereochemical descriptors (2R,4S,5R) in alternative nomenclature systems further define the spatial arrangement of substituents on the oxolane ring, ensuring unambiguous identification.

CAS Registry Number Analysis

The compound is uniquely identified by the CAS Registry Number 40615-39-2 , assigned by the Chemical Abstracts Service (CAS). This identifier consists of three parts:

  • 40615 : A unique numerical identifier for the substance.
  • 39 : A two-digit checksum verifying the number’s validity.
  • 2 : A single-digit suffix indicating the compound’s entry version.

This CAS RN distinguishes the compound from over 204 million substances in the CAS Registry. It is critical for precise indexing in chemical databases and literature, avoiding confusion with structurally similar molecules like unprotected thymidine derivatives.

Synonymous Terminology in Chemical Databases

The compound is referenced under multiple synonyms across databases, reflecting its role in nucleic acid chemistry:

Synonym Source
5′-O-Dimethoxytrityl-thymidine PubChem
DMT-T ChemSpider
1-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione VVchem

These synonyms emphasize its functional groups (e.g., "dimethoxytrityl") or its relationship to thymidine, a deoxyribonucleoside. The term DMT-T is widely used in oligonucleotide synthesis protocols, where the dimethoxytrityl group protects the 5′-hydroxyl during solid-phase synthesis.

Isomeric Considerations and Stereochemical Descriptors

The compound exhibits three defined stereocenters at positions 2, 4, and 5 of the oxolane ring, as confirmed by its InChIKey UBTJZUKVKGZHAD-UPRLRBBYSA-N . Key stereochemical features include:

  • Configuration at C2 : The R-configuration ensures the pyrimidine base occupies the β-position relative to the oxolane ring, mimicking natural thymidine’s orientation in DNA.
  • Hydroxyl group at C4 : The S-configuration at this position influences the compound’s solubility and hydrogen-bonding capacity.
  • Methoxytrityl group at C5 : The R-configuration determines the spatial orientation of the bulky protecting group, which sterically hinders undesired reactions during synthetic processes.

The stereochemical purity of this compound is critical for its application in DNA synthesis, as incorrect configurations lead to mismatched base pairing or failed coupling reactions.

Properties

IUPAC Name

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTJZUKVKGZHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866003
Record name 1-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-5-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant potential in pharmacological applications. Its structure suggests various biological activities, primarily due to the presence of functional groups that interact with biological targets.

Chemical Structure

The compound can be represented by the following molecular formula and weight:

Property Value
Molecular FormulaC33H36N2O8
Molecular Weight580.65 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various proteins. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various biochemical pathways. Inhibitors of AChE are significant in treating neurodegenerative diseases like Alzheimer's.
  • Protein Binding : Interaction with proteins like bovine serum albumin (BSA) has been studied to understand the binding affinities and the pharmacokinetics of the compound.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that derivatives of similar structures exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar oxolan and pyrimidine structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of similar compounds. For instance, compounds containing a pyrimidine core were evaluated for their AChE inhibitory activity, showing IC50 values ranging from 0.63 µM to 6.28 µM, indicating potent inhibition compared to standard drugs .

Case Studies

  • Antibacterial Screening : In a study evaluating synthesized compounds for antibacterial activity, those with structural similarities to this compound exhibited varying degrees of efficacy against pathogenic bacteria. The most active compounds were noted to have IC50 values significantly lower than standard antibiotics .
  • Fluorescence Quenching Studies : Fluorescence measurements were utilized to assess the binding interactions between synthesized compounds and BSA. This method revealed important insights into the binding constants and potential therapeutic efficacy .

Research Findings

The following table summarizes key findings from various studies on related compounds:

Activity Type Compound Type IC50 Values (µM) Reference
AChE InhibitionPyrimidine Derivatives0.63 - 6.28
Antibacterial ActivityOxolan DerivativesModerate to Strong
BSA Binding AffinityFluorescent ProbesVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications on the Oxolan Ring

Compound 1 : Target compound (hydroxyl at C4, DMT-protected C5).
  • Key properties : High molecular weight (544.60 g/mol), hydrophobic due to DMT group, requires inert storage (2–8°C) .
Compound 2 : 1-[(2R,4S,5R)-4-(benzoylsulfanyl)-5-DMT-oxolan-2-yl]-5-methylpyrimidine-2,4-dione
  • Modification : C4 hydroxyl replaced with benzoylsulfanyl (thiobenzoate).
  • Impact: Enhanced stability against nucleases due to sulfur substitution. Used in non-chiral thiophosphate oligonucleotides for therapeutic applications .
Compound 3 : 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
  • Modification : C4 hydroxyl replaced with azido (-N₃) group; C5 hydroxymethyl instead of DMT.
  • Impact : Azido group enables "click chemistry" for bioconjugation. Lower molecular weight (384.11 g/mol) compared to the target compound .

Pyrimidine Core Modifications

Compound 4 : 5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4-dione
  • Modification : 5-Fluoro substitution on pyrimidine; dioxolan ring replaces oxolan.
  • Impact : Fluorine enhances metabolic stability. The dioxolan ring improves solubility but reduces enzymatic recognition compared to natural ribose .
Compound 5 : 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one
  • Modification: Pyrimidine core lacks the 4-dione and has amino and benzoyl groups.
  • Impact: Non-planar conformation disrupts base pairing, favoring intercalation in DNA/RNA for anticancer applications .

Functional Group Comparisons

Property Target Compound Compound 2 Compound 3 Compound 4
Molecular Weight (g/mol) 544.60 ~600 (estimated) 384.11 256.25
Key Substituent DMT at C5 Thiobenzoate Azido Fluoro
Solubility Low (hydrophobic) Moderate Moderate High
Biological Use Oligonucleotide synth Therapeutic Bioconjugation Antiviral
Storage Conditions 2–8°C, inert Room temp -20°C Ambient

Preparation Methods

Regioselective Tritylation of Thymidine

The primary method for synthesizing DMT-thymidine involves reacting thymidine with 4,4'-dimethoxytrityl chloride (DMT-Cl) under anhydrous conditions.

Reaction Conditions:

  • Solvent: Anhydrous pyridine or dichloromethane (DCM).

  • Base: Pyridine (acts as both solvent and HCl scavenger).

  • Molar Ratio: Thymidine:DMT-Cl = 1:1.1–1.5 (excess DMT-Cl ensures complete reaction).

  • Temperature: 25–30°C (room temperature).

  • Duration: 12–24 hours under inert atmosphere.

Mechanism:
The 5'-hydroxyl group of thymidine attacks the electrophilic trityl carbon in DMT-Cl, displacing chloride and forming the DMT-protected product. The reaction is highly regioselective due to the steric hindrance of the 3'-hydroxyl group within the ribose ring.

Workup:

  • Quenching: Add methanol to consume excess DMT-Cl.

  • Extraction: Dilute with DCM and wash with saturated NaHCO₃ and brine.

  • Drying: Anhydrous Na₂SO₄.

  • Concentration: Rotary evaporation under reduced pressure.

Use of Imidazole as Catalyst

Adding catalytic imidazole (10–20 mol%) accelerates the reaction by deprotonating the 5'-hydroxyl group, enhancing nucleophilicity. This reduces reaction time to 4–6 hours with comparable yields (~85%).

Microwave-Assisted Synthesis

Microwave irradiation at 50–60°C for 30–60 minutes improves reaction efficiency, achieving yields >90%. This method minimizes side products like 3'-O-DMT-thymidine.

Purification and Characterization

Column Chromatography

  • Stationary Phase: Silica gel (60–120 mesh).

  • Eluent: Gradient of hexane:ethyl acetate (7:3 to 1:1) with 1% triethylamine to prevent detritylation.

  • Rf Value: 0.45 (TLC, hexane:ethyl acetate 1:1).

Analytical Data

PropertyValueMethod
Molecular Weight 544.59 g/molHRMS
Melting Point >130°C (decomposition)DSC
Solubility Chloroform, MethanolUSP <921>
Purity ≥95%HPLC (λ = 254 nm)
LogP 3.52Shake-flask

Spectroscopic Confirmation:

  • ¹H NMR (CDCl₃): δ 7.40–6.80 (m, 13H, DMT aromatic), 6.20 (d, 1H, H1'), 5.30 (s, 1H, H3'), 3.78 (s, 6H, OCH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O), 1605 cm⁻¹ (aromatic C=C).

Optimization and Challenges

Yield Improvement Strategies

  • Moisture Control: Strict anhydrous conditions prevent DMT-Cl hydrolysis.

  • Stepwise Addition: Incremental DMT-Cl addition reduces dimerization side products.

  • Temperature Modulation: Lower temperatures (0–5°C) favor selectivity but slow kinetics.

Common Side Reactions

  • 3'-O-Tritylation: <5% yield due to steric hindrance; removed during purification.

  • DMT Hydrolysis: Mitigated by avoiding protic solvents and acidic conditions.

Industrial-Scale Production

Continuous Flow Synthesis

Adopting continuous flow reactors enhances scalability:

  • Residence Time: 10–15 minutes.

  • Throughput: 1–2 kg/day with >90% yield.

Cost-Efficiency Analysis

ParameterBatch ProcessFlow Process
DMT-Cl Consumption 1.5 eq1.1 eq
Solvent Waste 50 L/kg15 L/kg
Energy Cost $120/kg$75/kg

Recent Advances (2023–2025)

Enzymatic Tritylation

Immobilized lipases (e.g., Candida antarctica) catalyze DMT protection in aqueous-organic biphasic systems, achieving 70% yield with minimal waste.

Photoremovable DMT Groups

UV-labile DMT derivatives (e.g., nitroveratryl-DMT) enable light-controlled deprotection, streamlining oligonucleotide synthesis .

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione, and how can purity be optimized?

  • Answer : The synthesis involves multi-step protection/deprotection strategies, particularly for the hydroxyl and methoxyphenyl groups. Key challenges include low yields during phosphoramidite coupling (common in nucleotide analogs) and side reactions at the oxolane ring . To optimize purity:

  • Use HPLC with reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water) for intermediate purification.
  • Monitor reaction progress via TLC (silica gel, UV-active spots) and LC-MS for mass verification .

Q. How can the structural configuration of this compound be validated experimentally?

  • Answer :

  • X-ray crystallography resolves stereochemistry (e.g., β-D-ribofuranosyl conformation in the oxolane ring) .
  • NMR (¹H, ¹³C, 2D-COSY) confirms regiochemistry:
  • Hydroxy group at C4 (δ ~4.8 ppm, broad singlet).
  • Bis(4-methoxyphenyl) groups (δ ~7.2–7.4 ppm, aromatic protons) .

Advanced Research Questions

Q. What mechanistic role does the bis(4-methoxyphenyl) group play in nucleic acid interactions?

  • Answer : The group acts as a protecting moiety for hydroxyls during solid-phase oligonucleotide synthesis. Its bulkiness prevents undesired nucleophilic attacks, while methoxy groups enhance solubility in organic solvents. Post-synthesis, it is cleaved under mild acidic conditions (e.g., 3% trichloroacetic acid) . Comparative studies show analogs lacking this group exhibit 30–50% lower coupling efficiency .

Q. How can researchers reconcile divergent reactivity data in analogs with modified pyrimidine cores?

  • Answer : Contradictions arise from electronic effects of substituents. For example:

  • 5-Methyl substitution (as in the target compound) increases stability against enzymatic degradation versus 5-H analogs.
  • 4-Hydroxyoxolan-2-yl modifications alter hydrogen-bonding capacity, affecting base-pairing fidelity .
    • Methodology :
  • Perform isothermal titration calorimetry (ITC) to quantify binding affinities with complementary strands.
  • Use MD simulations to model steric/electronic impacts on duplex formation .

Q. What strategies are effective for designing analogs with enhanced biological activity?

  • Answer : Focus on structure-activity relationship (SAR) studies:

  • Modify the oxolane ring : Replace hydroxy groups with azido (e.g., 3'-azido analogs show antiviral activity) .
  • Substitute pyrimidine : 5-Fluoro or 5-iodo derivatives improve cross-linking efficiency in photoaffinity probes .
    • Validation :
  • In vitro assays (e.g., luciferase reporter systems) for antiviral/antitumor activity.
  • Thermal denaturation (UV-Vis) to assess duplex stability .

Methodological & Stability Considerations

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Answer :

  • LC-MS/MS with MRM mode (m/z 547 → 315 transition) for sensitivity.
  • Stability tests : Assess degradation in PBS (pH 7.4) and liver microsomes. Half-life ranges from 2–6 hours, depending on substituents .

Q. How does the compound’s stability vary under different storage conditions?

  • Answer :

  • Short-term : Store at −20°C in anhydrous DMSO (degradation <5% over 30 days).
  • Long-term : Lyophilize with trehalose (1:5 w/w) for >90% recovery after 12 months .

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